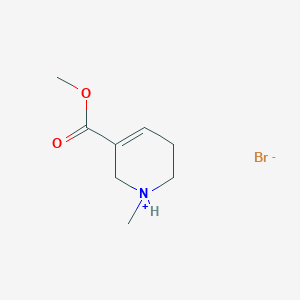

Arecoline hydrobromide

Descripción general

Descripción

Arecoline hydrobromide (C₈H₁₄BrNO₂; MW 236.11 g/mol; CAS 300-08-3) is a quaternary ammonium alkaloid derived from the seeds of Areca catechu L. (betel nut) . It acts as a partial agonist of muscarinic acetylcholine receptors (mAChRs), specifically targeting M2 and M3 subtypes with an IC₅₀ of 80 nM for M3 receptors . Clinically, it is used as an anthelmintic in veterinary medicine at doses of 1–5 mg/kg, though high doses or prolonged use can induce reproductive toxicity and carcinogenic, mutagenic, or teratogenic ("three-induced") effects . Its pharmacological effects include stimulation of smooth muscle contraction (e.g., in rabbit colon via M3 receptors) and inhibition of hERG potassium channels (IC₅₀: 9.55 μM), posing cardiac safety concerns .

Métodos De Preparación

La talidomida se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción del anhídrido ftálico con ácido L-glutámico para formar ácido N-ftaloyl-DL-glutámico. Este intermedio se cicla luego con un donador de amoníaco como urea, acetato de amonio o tiourea en presencia de un catalizador como 4-dimetilaminopiridina y éter difenílico para producir talidomida .

Para la producción industrial, la talidomida de alta pureza se puede preparar disolviendo la talidomida bruta en dimetilsulfóxido caliente o un solvente mixto de dimetilsulfóxido y alcohol graso. La solución se decolora luego utilizando carbón activado, se filtra en caliente y se enfría para inducir la cristalización .

Análisis De Reacciones Químicas

Acylation Condensation

A recent study employed an acylation condensation reaction to synthesize arecoline derivatives. The process involves:

- Dissolving arecoline hydrobromide (5.90 g, 25 mmol) in deionized water (30 mL).

- Adjusting pH to 10–11 with 30% Na₂CO₃.

- Adding HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as a condensing agent and reacting with amino acids (e.g., L-alanine).

- Purifying via solvent extraction and recrystallization to yield high-purity derivatives .

Sodium Triacetoxyborohydride Reduction

Patent US6132286A describes a method using sodium triacetoxyborohydride (STAB) in methanol:

- Reacting methyl nicotinate methiodide (111.63 g, 0.40 mol) with STAB (372.06 g, 1.6 mol) in acetic acid (192 g, 3.2 mol).

- Neutralizing with NaOH to pH 9.6, extracting with n-butanol, and precipitating with HBr to yield 30.7 g (43.3% yield) of this compound .

Fischer Esterification

A traditional approach involves:

- Fischer esterification of nicotinic acid to methyl nicotinate.

- Alkylation with methyl iodide to form 3-methoxycarbonyl-1-methylpyridinium iodide.

- Hydride reduction with potassium borohydride to yield tetrahydropyridine.

- Salt formation with HBr to produce this compound .

Chemical Reactions and Stability

This compound undergoes several key transformations:

Hydrolysis

In aqueous solutions (pH 10–11), this compound hydrolyzes to arecoline (C₈H₁₃NO₂) via deprotonation of the methyl ester group .

Reaction Equation:

Muscarinic Receptor Binding

As a muscarinic acetylcholine receptor agonist, this compound binds to M₁-M₅ receptors, activating parasympathomimetic pathways .

Binding Affinity (EC₅₀):

Pharmacological and Toxicological Reactions

This compound exhibits dual roles as a therapeutic agent and a toxicant.

Toxicological Pathways

- Sub-chronic Toxicity: High doses (1000 mg/kg) in rats caused hepatic congestion, reduced body weight, and elevated alkaline phosphatase (AKP) .

- Hepatotoxicity: Induces DNA damage and hepatocyte apoptosis via oxidative stress .

- Teratogenic Effects: Teratogenic at doses >0.25 mg/kg in zebrafish embryos .

Key Reactions and Interactions

A comparison of this compound’s reactions is summarized below:

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antiparasitic Activity

Arecoline hydrobromide was historically used to treat tapeworm infections in dogs. Its effectiveness against parasitic infections has been a significant focus of research, leading to its application in veterinary medicine in regions such as Australia and New Zealand .

1.2 Neurological Disorders

Recent studies have indicated that AH may alleviate symptoms associated with neurological disorders such as depression, schizophrenia, and Alzheimer’s disease. The compound has shown potential in modulating neurotransmitter systems, particularly through its interaction with nicotinic acetylcholine receptors .

1.3 Anti-inflammatory Effects

AH has demonstrated anti-inflammatory properties, particularly in conditions like rheumatoid arthritis (RA). Research indicates that it can inhibit key signaling pathways (e.g., PI3K/AKT) involved in inflammation, promoting cell cycle arrest and apoptosis in affected cells .

1.4 Diabetes Management

The compound has been researched for its effects on diabetes complications, particularly male reproductive damage and cataracts. Studies suggest that AH may help regulate glucose metabolism and mitigate oxidative stress in diabetic models .

Agricultural Applications

2.1 Insecticidal Properties

Recent innovations have led to the synthesis of arecoline-linked amino acid derivatives that exhibit insecticidal and antifungal activities. These derivatives have shown promising results against pests like Aphis craccivora and Tetranychus cinnabarinus, with lower lethal concentrations compared to arecoline itself .

2.2 Fungicidal Effects

The same derivatives also displayed significant inhibitory effects against fungal pathogens such as C. gloeosporioides and B. cinerea, suggesting potential applications in crop protection .

Toxicological Insights

While this compound has numerous applications, it is essential to consider its toxicological profile:

- Acute Toxicity : Studies indicate that high doses can lead to acute toxicity, necessitating careful dosing in therapeutic applications .

- Chronic Effects : Long-term exposure has been associated with adverse effects, including teratogenic impacts and potential carcinogenicity linked to oral submucosal fibrosis (OSF) and oral squamous cell carcinoma (OSCC) .

Table 1: Pharmacological Activities of this compound

| Activity | Application Area | Reference |

|---|---|---|

| Antiparasitic | Veterinary Medicine | |

| Neurological Disorders | Psychiatry | |

| Anti-inflammatory | Rheumatology | |

| Diabetes Management | Endocrinology |

Table 2: Insecticidal and Fungicidal Activities of Arecoline Derivatives

Mecanismo De Acción

El mecanismo de acción de la talidomida es complejo y no se comprende completamente. Se sabe que se une a la cereblona, un componente del complejo de ligasa de ubiquitina E3, lo que lleva a la degradación de factores de transcripción específicos como IKZF1 e IKZF3 . Esta interacción modula la respuesta inmunitaria e inhibe la angiogénesis, contribuyendo a sus efectos terapéuticos en afecciones como el mieloma múltiple y el eritema nodoso leproso .

Comparación Con Compuestos Similares

Structural Analogs: Arecoline Salts

Arecoline exists in free base, hydrochloride, and hydrobromide forms. The hydrobromide salt is the most widely manufactured due to superior stability and solubility (50 mg/mL in water; 211.77 mM in DMSO) .

Key Differences :

- The hydrobromide form exhibits higher aqueous solubility, making it preferable for formulation .

- Analytical methods for arecoline detection (e.g., HPLC) apply to both salts, but hydrobromide dominates commercial production .

Functional Analogs: mAChR Agonists

Pilocarpine

Pilocarpine, a non-selective mAChR agonist, shares therapeutic applications (e.g., glaucoma treatment) but differs structurally and mechanistically.

Key Differences :

- Pilocarpine has higher M3 receptor potency and fewer systemic toxicities but lacks antiparasitic activity.

- This compound’s hERG inhibition raises cardiac safety concerns absent in pilocarpine .

Nicotine

Nicotine, a nicotinic acetylcholine receptor (nAChR) agonist, shares stimulant properties but diverges in receptor targeting and toxicity.

| Property | This compound | Nicotine |

|---|---|---|

| Receptor Target | mAChR | nAChR |

| Addiction Potential | Low | High |

| Carcinogenicity | Linked to oral cancer | Not directly carcinogenic |

| Therapeutic Use | Anthelmintic | Smoking cessation |

Key Differences :

Plant-Derived Alkaloids with Divergent Mechanisms

Trigonelline

Trigonelline, a coffee alkaloid, shares plant origins but acts as an Nrf2 inhibitor rather than a cholinergic agonist.

Key Differences :

Actividad Biológica

Arecoline hydrobromide (AH) is a pharmacologically active alkaloid derived from the betel nut, with a rich history of medicinal use and a variety of biological activities. This article explores the biological activity of AH, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is the hydrobromic acid salt of arecoline, which has been traditionally used for treating tapeworm infections in animals. Recent studies have highlighted its diverse pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects. However, its clinical application is limited due to toxicity concerns and instability during extraction processes.

1. Anticancer Activity

Arecoline has demonstrated significant anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines, including human leukemia K562 cells and basal cell carcinoma cells. The mechanisms involved include:

- Cytotoxicity : Arecoline induces cell cycle arrest and apoptosis by modulating proteins such as p53 and interleukin-6 (IL-6) .

- Inhibition of Tumor Growth : Studies show that AH can reduce tumorigenesis by lowering IL-6 levels and enhancing p53 expression, which is crucial for tumor suppression .

2. Anti-inflammatory Effects

AH exhibits anti-inflammatory properties through several pathways:

- It has been shown to inhibit the expression of pro-inflammatory cytokines and adhesion molecules, thereby reducing inflammation in models of rheumatoid arthritis .

- The compound also affects the PI3K/AKT signaling pathway, which is integral in inflammatory responses .

3. Neuroprotective Effects

Arecoline acts as a partial agonist at muscarinic acetylcholine receptors (mAChRs), which contributes to its neuroprotective effects:

- It has been reported to reverse memory loss and learning impairments in models of Alzheimer’s disease .

- Additionally, it enhances vasorelaxation in high-fructose-fed rats, suggesting potential cardiovascular benefits .

4. Antidiabetic Properties

Research indicates that AH may improve glucose metabolism:

- In diabetic rat models, arecoline has been shown to enhance insulin sensitivity and improve lipid profiles .

The biological activities of this compound can be attributed to its interaction with various receptors and signaling pathways:

- Muscarinic Receptors : Activation of mAChRs leads to increased nitric oxide production, which is beneficial for cardiovascular health .

- CYP450 Regulation : AH influences the expression of cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .

- Cell Cycle Regulation : By inhibiting cyclin-dependent kinases (CDKs), AH promotes cell cycle arrest in cancer cells .

Toxicity Profile

Despite its therapeutic potential, this compound poses several toxicity risks:

- Acute and Chronic Toxicity : Studies have reported both acute and chronic toxic effects associated with AH use, including teratogenic effects in animal models .

- Pharmacokinetics : The rapid absorption and metabolism of arecoline necessitate careful consideration regarding dosing and long-term use .

Case Studies

Several case studies have documented the effects of this compound across different conditions:

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of arecoline hydrobromide in cholinergic systems?

this compound acts as a partial agonist of nicotinic and muscarinic acetylcholine receptors (mAChRs). Experimental studies demonstrate its binding to M2 and M3 receptor subtypes, inducing dose-dependent contractions in smooth muscle tissues (e.g., rabbit colon) via M3 receptor activation. Methodological validation involves using selective antagonists (e.g., 4-DAMP for M3, gallamine for M2) to isolate receptor-specific effects .

Q. What analytical methods are recommended for detecting this compound in biological matrices?

High-performance liquid chromatography (HPLC) is the primary method for quantifying this compound in biological samples, validated by purity assessments (>98% via HPLC) . For areca nut-derived products, colorimetric assays and paper chromatography have been historically used, though recent protocols emphasize solvent compatibility and stability testing due to the compound’s degradation sensitivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key protocols include:

- Use of PPE (gloves, goggles, fume hoods) to avoid dermal/ocular exposure.

- Storage in airtight containers at controlled temperatures to prevent degradation.

- Compliance with toxic waste disposal regulations (e.g., incineration with scrubbers) per 40 CFR Part 261 .

- Regular updates to safety data sheets (SDS) for stored samples due to potential degradation hazards .

Advanced Research Questions

Q. How can researchers resolve contradictory data on receptor subtype specificity (e.g., M3 vs. M2) in this compound studies?

Contradictions arise from tissue-specific receptor expression and antagonist selectivity. For example, in rabbit colon studies, M3 receptor antagonism (via 4-DAMP) abolished contractions, while M2 antagonists (gallamine) showed no effect, confirming M3 dominance in smooth muscle . To address discrepancies, researchers should:

- Validate receptor expression profiles in target tissues using immunohistochemistry.

- Use dual antagonism assays to rule off-target effects .

Q. Why do in vivo and in vitro results for this compound often diverge in efficacy studies?

Discrepancies stem from pharmacokinetic factors (e.g., bioavailability, blood-brain barrier penetration) and metabolic degradation. In vitro models (e.g., neuron cultures) lack systemic metabolic pathways, potentially overestimating potency. To harmonize findings, employ:

- Pharmacokinetic profiling (e.g., plasma half-life measurements).

- Ex vivo tissue assays to bridge in vitro and in vivo data .

Q. What degradation products form during long-term storage of this compound, and how do they impact experimental outcomes?

Prolonged storage leads to hydrolysis, forming arecoline and hydrogen bromide. Degradation products may alter receptor binding kinetics or introduce cytotoxicity. Mitigation strategies include:

Q. How can ecological toxicity risks be assessed for this compound in waste disposal?

Current data gaps in ecotoxicity (e.g., LC50 for aquatic organisms) necessitate precautionary measures:

- Use adsorption studies (e.g., soil Koc measurements) to predict environmental mobility.

- Implement biodegradability assays (e.g., OECD 301) to evaluate persistence .

Q. What methodological approaches elucidate this compound’s role in oxidative stress induction?

Mechanistic studies involve:

Propiedades

IUPAC Name |

methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.BrH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOJRQLKMVSHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075379 | |

| Record name | Arecoline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532942 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

300-08-3 | |

| Record name | Arecoline hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arecoline hydrobromide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arecoline hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arecoline hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arecoline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arecoline hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARECOLINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24S79B9CX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.